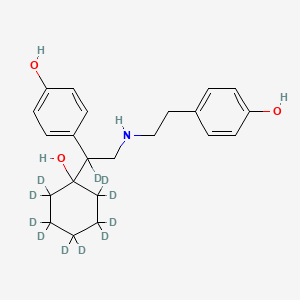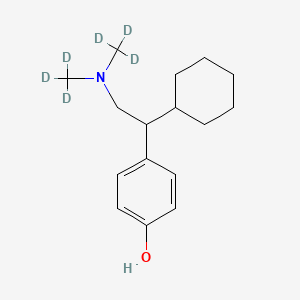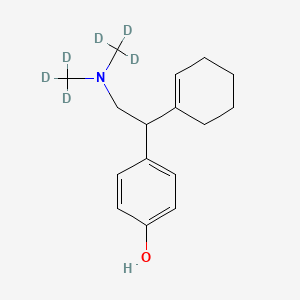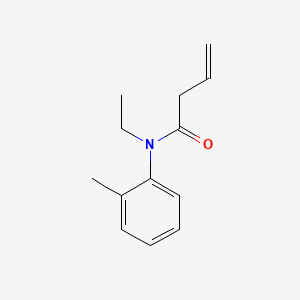
(Z)-16-(ethylcarbamoylamino)hexadec-11-enoic acid
Übersicht
Beschreibung
CAY10662 is a urea derivative of 17®,18(S)-Epoxyeicosatetraenoic acid, a natural cytochrome P450 epoxygenase metabolite of eicosapentaenoic acid. This compound is known for its ability to reduce the contraction rate of spontaneously beating heart cells and protect neonatal rat cardiomyocytes against arrhythmias induced by beta-adrenergic agonists .
Wissenschaftliche Forschungsanwendungen
CAY10662 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Reagenz in der organischen Synthese und chemischen Forschung verwendet.
Biologie: Studien zu seinen Auswirkungen auf zelluläre Prozesse und Signalwege.
Medizin: Untersucht auf seine möglichen therapeutischen Wirkungen bei Herz-Kreislauf-Erkrankungen und Arrhythmien.
Industrie: Wird bei der Entwicklung neuer Arzneimittel und biochemischer Assays eingesetzt
5. Wirkmechanismus
CAY10662 übt seine Wirkungen aus, indem es mit spezifischen molekularen Zielen und Signalwegen interagiert. Es reduziert die Kontraktionsfähigkeit von Kardiomyozyten durch Hemmung der löslichen Epoxidhydrolase, einem Enzym, das am Metabolismus von Epoxyeicosatriensäuren beteiligt ist. Diese Hemmung führt zu erhöhten Konzentrationen von Epoxyeicosatriensäuren, die kardioprotektive Wirkungen haben .
Ähnliche Verbindungen:
17®,18(S)-Epoxyeicosatetraensäure: Die Stammverbindung von CAY10662, die für ihre kardioprotektiven Wirkungen bekannt ist.
Hemmer der löslichen Epoxidhydrolase: Andere Verbindungen, die die lösliche Epoxidhydrolase hemmen und ähnliche Wirkungen auf Kardiomyozyten haben
Eindeutigkeit: CAY10662 ist einzigartig aufgrund seiner verbesserten metabolischen Stabilität und verbesserten Potenz im Vergleich zu seiner Stammverbindung. Es ist effektiver bei der Reduktion der Kontraktionsfähigkeit von Kardiomyozyten und hat eine längere Wirkdauer .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: CAY10662 is synthesized through a series of chemical reactions involving the modification of 17®,18(S)-Epoxyeicosatetraenoic acidThe reaction conditions typically involve the use of solvents like dimethylformamide, dimethyl sulfoxide, and ethanol .
Industrial Production Methods: The industrial production of CAY10662 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to maintain the compound’s efficacy and safety .
Analyse Chemischer Reaktionen
Arten von Reaktionen: CAY10662 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die in CAY10662 vorhandenen funktionellen Gruppen modifizieren.
Substitution: Die Harnstoffgruppe in CAY10662 kann Substitutionsreaktionen mit anderen chemischen Gruppen eingehen
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Substitutionsreaktionen beinhalten oft Nukleophile wie Amine und Thiole
Hauptprodukte, die gebildet werden:
Eigenschaften
IUPAC Name |
(Z)-16-(ethylcarbamoylamino)hexadec-11-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36N2O3/c1-2-20-19(24)21-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(22)23/h7,9H,2-6,8,10-17H2,1H3,(H,22,23)(H2,20,21,24)/b9-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFBVXMGWWCVFO-CLFYSBASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCCCCC=CCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)NCCCC/C=C\CCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-[[2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]amino]ethyl]phenol](/img/structure/B584987.png)
![2-(6-Methylbenzo[d]thiazol-2-yl)propan-2-amine](/img/structure/B584989.png)

![4-[1-Cyclohexyl-2-(dimethylamino)ethyl]phenol](/img/structure/B584991.png)




![N6-[(2R,5S)-5-Amino-5-carboxy-2-hydroxypentyl]-5-oxo-L-lysine (Impurity)](/img/structure/B584998.png)


![2-[1-({[(2Z)-3-Chloroprop-2-en-1-yl]oxy}amino)propylidene]-5-(prop-2-en-1-yl)cyclohexane-1,3-dione](/img/structure/B585006.png)

